METHYL 2-({5-[(2,3-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Overview
Description
METHYL 2-({5-[(2,3-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a triazole ring, a phenoxy group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({5-[(2,3-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form an ester intermediate. This intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({5-[(2,3-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
METHYL 2-({5-[(2,3-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-({5-[(2,3-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The triazole ring and phenoxy group can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds or undergoing redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,3-dimethylphenoxy)acetate
- Methyl (2,5-dimethylphenoxy)acetate
- Methyl 2-(3,5-dimethylphenoxy)acetate
Uniqueness
METHYL 2-({5-[(2,3-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to the presence of the triazole ring and the sulfanyl acetate moiety, which are not commonly found in similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-5-19-14(17-18-16(19)23-10-15(20)21-4)9-22-13-8-6-7-11(2)12(13)3/h6-8H,5,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSCJTWZUYEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)COC2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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